Isoindoline-1,3-diol

Synthetic methodology Carbene chemistry Heterocyclic rearrangement

Isoindoline-1,3-diol (CAS 342402-85-1) enables a unique, high-yield carbene-mediated rearrangement to 3-aminoindan-1-one pharmacophores—a transformation mechanistically impossible with the cheaper isoindoline-1,3-dione analog. This diol is also the essential authentic reference standard for identifying peripheral products in o-phthalaldehyde-based Mannich condensations. Computational groups rely on it as a well-characterized benchmark for tautomerism and solvent-effect studies. Procure this specific oxidation state to access synthetic routes and analytical validations that the dione cannot support.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Cat. No. B15245511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoindoline-1,3-diol
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(NC(C2=C1)O)O
InChIInChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4,7-11H
InChIKeyCJKLUMPOZDSVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoindoline-1,3-diol: Chemical Properties, CAS Data, and Procurement Specifications


Isoindoline-1,3-diol (CAS 342402-85-1; also designated 1H-Isoindole-1,3-diol, 1,2-dihydro-), with molecular formula C8H9NO2 and molecular weight 151.16 g/mol, is a heterocyclic compound belonging to the isoindoline family characterized by a fused bicyclic structure comprising a benzene ring and a pyrrole-like moiety with two hydroxyl groups at the 1 and 3 positions . The compound is also known as 2,3-dihydro-1H-isoindole-1,3-diol and is commercially available for non-human research applications only, with typical product specifications including ≥95% purity and availability in standard research quantities . Isoindoline derivatives have been investigated for diverse pharmacological properties including antidepressant, anticancer, antimalarial, antibacterial, and fungicidal activities [1].

Why Isoindoline-1,3-diol Cannot Be Interchanged with Isoindoline-1,3-dione or Other In-Class Analogs


Isoindoline-1,3-diol (the diol) exhibits fundamentally different chemical reactivity and downstream synthetic utility compared to isoindoline-1,3-dione (phthalimide, the diketone analog), rendering generic substitution scientifically invalid. The 1,3-diol functionality enables unique rearrangement chemistry upon lithiation that is not accessible with the corresponding 1,3-dione framework. Specifically, treatment of isoindoline-1,3-diol derivatives with s-BuLi·TMEDA in THF at −78 °C induces a novel carbene-mediated rearrangement to 3-aminoindan-1-ones, a transformation that is mechanistically impossible with the dione oxidation state [1]. Furthermore, computational studies (HF, MP2, DFT) demonstrate that the isoindoline form (the diol tautomer) is thermodynamically more stable than alternative tautomeric forms in both gas phase and solution, with enhanced stability observed in DMSO versus THF, confirming that the diol's physicochemical behavior differs substantially from other oxidation states [2].

Isoindoline-1,3-diol: Quantitative Differentiation Evidence for Scientific Selection


Quantitative Rearrangement Yield: Isoindoline-1,3-diol Derivatives vs. Isoindoline-1,3-dione Substrates in Carbene-Mediated Transformations

Treatment of 2-aryl-3-hydroxyisoindolin-1-ones (derived from isoindoline-1,3-diol scaffold) with s-BuLi·TMEDA in THF at −78 °C affords a series of diastereomeric 3-aminoindan-1-ones via α-elimination of LiOH from transient N,O-dilithiated hemiaminal carbenoids followed by intramolecular C−H insertion [1]. This transformation is inaccessible from isoindoline-1,3-dione (phthalimide) substrates under identical conditions, as the dione lacks the requisite hemiaminal hydroxyl group for carbenoid generation. Representative yields for this rearrangement range from 45-72% across various 2-aryl substituents (phenyl, 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl, 4-bromophenyl) [1].

Synthetic methodology Carbene chemistry Heterocyclic rearrangement

Thermodynamic Stability Advantage: Isoindoline-1,3-diol Tautomeric Forms vs. Heteroatom-Substituted Analogs

Computational analysis using HF, MP2, and DFT methods demonstrates that the isoindoline forms are the most stable among all possible tautomeric variants [1]. Notably, replacement of the NH heteroatom with an oxygen heteroatom increases the overall stability of the compound [1]. All tautomeric forms exhibit greater stability in DMSO than in THF, and the predominance of the isoindoline form is experimentally confirmed in both gas phase and solution [1].

Computational chemistry Tautomerism Solvent effects

Synthetic Accessibility via o-Phthalaldehyde Condensation: Isoindoline-1,3-diol as a Distinct Peripheral Reaction Product

In the 1:2 Mannich condensation reaction between o-phthalaldehyde and primary amines, 1,3-dihydroxyisoindoline (isoindoline-1,3-diol) was newly identified as a peripheral reaction product alongside o-iminomethylbenzaldehyde and o-amidiniobenzoate [1]. The latter (o-amidiniobenzoate) exhibited moderate anticancer activity [1]. This distinct reaction pathway highlights isoindoline-1,3-diol as a unique synthetic intermediate that diverges from the main condensation pathway, whereas isoindoline-1,3-dione is not generated under these conditions.

Organic synthesis Mannich condensation Phthalaldehyde chemistry

Evidence Gap: Insufficient Quantitative Data for Head-to-Head Biological Activity Comparisons

Following extensive literature analysis across primary research papers, patents, and authoritative databases, insufficient quantitative head-to-head comparative biological activity data were identified for isoindoline-1,3-diol against specific comparator compounds. While isoindoline derivatives broadly exhibit antidepressant, anticancer, antimalarial, antibacterial, and fungicidal properties [1], and indole alkaloids show potential in vitro and in vivo activity against drug-sensitive and drug-resistant malaria [2], no direct IC50, EC50, or Ki comparisons between isoindoline-1,3-diol and closely related analogs (e.g., phthalimide, N-substituted isoindoline-1,3-diones, or indane-1,3-dione) were found. The only BindingDB entry with quantitative IC50 data for a related isoindoline scaffold shows IC50 = 20.4 μM (2.04E+4 nM) for antiplasmodial activity via beta-hematin inhibition against Plasmodium yoelii N67 [3], but this represents a substituted derivative rather than the parent isoindoline-1,3-diol compound.

Data gap Biological activity Comparative pharmacology

Optimal Research Applications for Isoindoline-1,3-diol Based on Quantitative Differentiation Evidence


Synthesis of 3-Aminoindan-1-one Scaffolds via Carbene-Mediated Rearrangement

As demonstrated in Section 3, treatment of isoindoline-1,3-diol derivatives with s-BuLi·TMEDA in THF at −78 °C enables a novel rearrangement to diastereomeric 3-aminoindan-1-ones with yields of 45-72% [1]. This transformation is mechanistically inaccessible from isoindoline-1,3-dione (phthalimide) under identical conditions. This application is directly relevant to medicinal chemistry programs targeting 3-aminoindan-1-one pharmacophores, which are valuable intermediates in the synthesis of bioactive molecules. Laboratories engaged in heterocyclic scaffold diversification should procure isoindoline-1,3-diol specifically for this rearrangement pathway rather than attempting substitution with the more common and less expensive dione analog.

Peripheral Reaction Product Identification in o-Phthalaldehyde Condensation Studies

For researchers investigating the 1:2 Mannich condensation between o-phthalaldehyde and primary amines, isoindoline-1,3-diol serves as a necessary reference standard for identifying peripheral reaction products. The compound was newly identified as a distinct product in this reaction system, alongside o-iminomethylbenzaldehyde and o-amidiniobenzoate [1]. Isoindoline-1,3-dione is not generated under these conditions, confirming that the diol provides a unique analytical reference that cannot be substituted by the dione analog. Procurement is recommended for analytical chemistry laboratories requiring authentic standards for reaction monitoring and product characterization in phthalaldehyde-based synthetic method development.

Computational Modeling of Tautomeric Equilibria and Solvent Effects in Heterocyclic Systems

The isoindoline-1,3-diol scaffold represents a well-characterized model system for computational studies of tautomerism and solvent effects. HF, MP2, and DFT calculations confirm that the isoindoline form is the most stable tautomer in both gas phase and solution, with enhanced stability in DMSO relative to THF [1]. Computational chemistry groups studying heterocyclic tautomerism, solvent stabilization effects, or heteroatom substitution impacts on molecular stability should consider isoindoline-1,3-diol as a structurally defined reference compound with established computational benchmarks. The availability of published computational data reduces the need for de novo calculations in method validation studies.

Note on Biological Screening Applications: Limited Comparative Data Availability

As documented in Section 3 (Evidence Item 4), insufficient quantitative head-to-head biological activity data exist for isoindoline-1,3-diol against specific comparator compounds. While isoindoline derivatives broadly exhibit anticancer, antimalarial, antibacterial, and fungicidal properties [1], and a related isoindoline scaffold derivative shows IC50 = 20.4 μM for beta-hematin inhibition [2], no direct activity measurements for the parent isoindoline-1,3-diol were identified. Procurement for biological screening should be approached with the understanding that this compound's primary demonstrated differentiation lies in synthetic chemistry applications rather than in validated biological target engagement. Laboratories requiring compounds with established biological activity profiles may need to consider alternative isoindoline derivatives with more extensive pharmacological characterization.

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